molecular formula C19H22O2 B12808731 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene CAS No. 83303-83-7

1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene

Cat. No.: B12808731
CAS No.: 83303-83-7
M. Wt: 282.4 g/mol
InChI Key: FSOCMCMBWWBSSE-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes two methoxy groups and a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzaldehyde with ethylmagnesium bromide, followed by a Wittig reaction to introduce the propenyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 1-(1-Ethyl-2-(4-methoxyphenyl)ethyl)-4-methoxybenzene.

    Substitution: Formation of 4-methoxy-2-nitrobenzene.

Scientific Research Applications

1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and propenyl chain play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethyl-2-(4-hydroxyphenyl)-2-propenyl)-4-methoxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group on the aromatic ring.

Uniqueness

1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene is unique due to the presence of two methoxy groups, which influence its chemical reactivity and biological activity. The combination of these functional groups with the propenyl chain provides distinct properties that differentiate it from similar compounds.

Properties

CAS No.

83303-83-7

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)pent-1-en-3-yl]benzene

InChI

InChI=1S/C19H22O2/c1-5-19(16-8-12-18(21-4)13-9-16)14(2)15-6-10-17(20-3)11-7-15/h6-13,19H,2,5H2,1,3-4H3

InChI Key

FSOCMCMBWWBSSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC

Origin of Product

United States

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